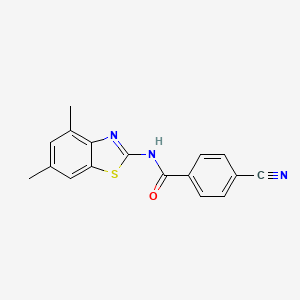

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived small molecule characterized by a benzamide backbone linked to a 4,6-dimethyl-substituted benzothiazole ring and a 4-cyanophenyl group. Its molecular formula is C₁₉H₁₄N₃OS (calculated based on structural analysis) . Crystallographic studies of related compounds reveal orthorhombic or monoclinic crystal systems, with lattice parameters influenced by substituents .

Properties

IUPAC Name |

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-10-7-11(2)15-14(8-10)22-17(19-15)20-16(21)13-5-3-12(9-18)4-6-13/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKLWSDRCSOXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features .

Medicine: 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has shown potential as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, making it valuable in the fields of materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The benzothiazole ring can also participate in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition Potential

- Acetamide-linked analogs (e.g., compounds in ): Demonstrated docking poses in enzyme active sites (e.g., 9c, 9g in ), highlighting the role of triazole-thiazole moieties in binding affinity.

- Target Compound: No direct activity data, but structural similarity to MMV001239 suggests possible cytochrome P450 interactions.

Crystallographic Behavior

- N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) : Orthorhombic lattice (a = 5.9479 Å, b = 16.8568 Å) with strong intermolecular hydrogen bonding .

- N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): Monoclinic system (a = 5.2216 Å, b = 20.2593 Å) with fluorophenyl enhancing packing density .

- Target Compound : Methyl groups likely disrupt hydrogen bonding, resulting in less dense crystal packing compared to halogenated analogs.

Biological Activity

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has the following chemical characteristics:

- Molecular Formula : C_{16}H_{14}N_{4}OS

- Molecular Weight : 302.37 g/mol

- IUPAC Name : 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Structural Features

The compound features a benzothiazole ring substituted with cyano and amide groups, which are crucial for its biological activity. The presence of the dimethyl groups on the benzothiazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.

- Case Study : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Research Findings : It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 50 µg/mL, indicating moderate antibacterial activity .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

- Tyrosinase Inhibition : Studies have shown that it acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for cosmetic applications targeting hyperpigmentation.

Synthesis and Characterization

The synthesis of 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

- Formation of Benzothiazole Core : The initial step includes the reaction of 2-mercaptoaniline with appropriate acid chlorides to form the benzothiazole core.

- Substitution Reactions : Subsequent reactions involve introducing cyano and amide groups through nucleophilic substitution techniques.

Characterization Techniques

The compound is characterized using various analytical methods:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To confirm molecular structure |

| Mass Spectrometry | To determine molecular weight |

| IR Spectroscopy | To identify functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.